![molecular formula C8H15ClFN B13524055 1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-Fluorospiro[33]heptan-2-yl}methanamine hydrochloride is a synthetic organic compound characterized by a spirocyclic structure with a fluorine atom and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic heptane core. This can be achieved through a cyclization reaction, often using a suitable dihalide precursor and a base to induce ring closure.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The methanamine group is introduced through a reductive amination process. This involves the reaction of the spirocyclic ketone with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and organometallic reagents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and fluorine atom can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{6-Chlorospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-{6-Bromospiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-{6-Methylspiro[3.3]heptan-2-yl}methanamine hydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
Eigenschaften
Molekularformel |
C8H15ClFN |
|---|---|
Molekulargewicht |
179.66 g/mol |
IUPAC-Name |
(2-fluorospiro[3.3]heptan-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7H,1-5,10H2;1H |
InChI-Schlüssel |
XKSAJNPMFHYKMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
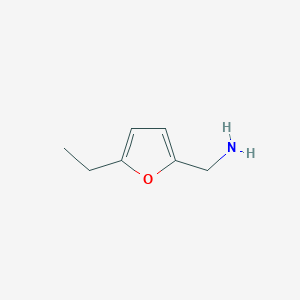
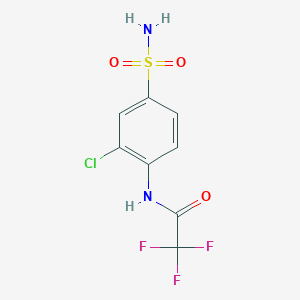
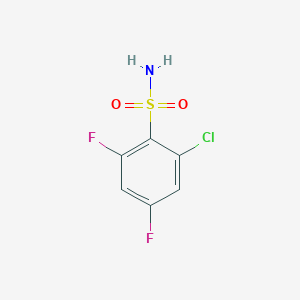

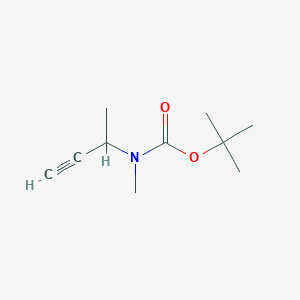



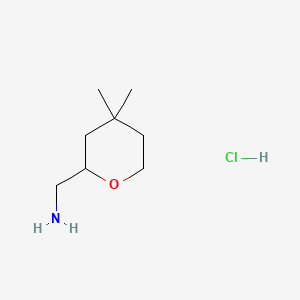
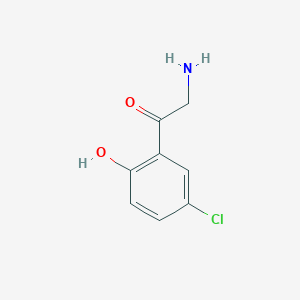

![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
